N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide

Catalog No.
S12139159
CAS No.
110501-22-9
M.F
C19H22ClNO
M. Wt
315.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]pro...

CAS Number

110501-22-9

Product Name

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide

IUPAC Name

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

InChI

InChI=1S/C19H22ClNO/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-18-10-8-17(20)9-11-18/h4-11,13-14H,12H2,1-3H3,(H,21,22)

InChI Key

DMIUYJZQJZEJLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)Cl

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide, also known as a derivative of propanamide, is a compound characterized by its unique chemical structure, which includes a chlorophenyl group and a branched alkyl substituent. The molecular formula is C19H22ClNOC_{19}H_{22}ClNO, and it has a molecular weight of approximately 315.84 g/mol . This compound exhibits properties that make it of interest in various fields including medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, which may convert the amide group into amines.
  • Substitution: Nucleophilic substitution reactions are possible, particularly at the amide nitrogen or the chlorophenyl moiety, allowing for further functionalization .

The biological activity of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has been explored in various studies. It is believed to exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action may involve the inhibition of specific enzymes related to pain and inflammation pathways .

The synthesis of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves several steps:

  • Formation of the Chlorophenyl Intermediate: This can be achieved through chlorination reactions on phenolic compounds.
  • Amidation Reaction: The chlorophenyl intermediate is then reacted with 2-[4-(2-methylpropyl)phenyl]propanamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or through direct coupling methods under controlled conditions.
  • Purification: The final product is purified using recrystallization or chromatography to achieve the desired purity .

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has potential applications in:

  • Pharmaceuticals: As a candidate for drug development due to its analgesic and anti-inflammatory properties.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Research: In biochemical studies focusing on enzyme inhibition and molecular interactions .

Research into the interaction studies of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide suggests that it may interact with various biological targets, particularly enzymes involved in inflammatory pathways. These interactions can lead to significant biological effects, such as modulation of pain responses and inflammation reduction. Further studies are required to elucidate the precise mechanisms and efficacy in biological systems .

Several compounds share structural similarities with N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide:

  • 2-[4-(2-methylpropyl)phenyl]propanamide: Similar structure but lacks the chlorinated phenyl group.
  • N-(4-sulfamoylphenyl)propanamide: Contains a sulfonamide group but does not have the branched alkyl substituent.
  • N-(2-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide: Similar in structure but varies in the positioning of the chlorine atom.

Uniqueness

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide stands out due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both chlorinated and branched alkyl groups allows it to participate in diverse

N-(4-Chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide was first reported in chemical literature in the early 21st century, with PubChem records indicating its initial registration in 2005. The compound’s development parallels advances in NSAID research, particularly structural analogs of ibuprofen, which shares the 4-(2-methylpropyl)phenyl group. Unlike ibuprofen, however, this compound replaces the carboxylic acid group with an amide linkage, a modification that enhances metabolic stability and alters target selectivity.

Key milestones include:

  • 2005: Initial synthesis and registration in PubChem.
  • 2020s: Investigations into its enzyme inhibitory potential, particularly in studies of sulfonamide-containing analogs.
  • 2025: Updated structural and physicochemical data in PubChem, reflecting ongoing interest in its applications.

Academic Significance in Organic and Medicinal Chemistry

The compound’s hybrid structure merges features of two pharmacologically relevant groups:

  • 4-Chlorophenyl: Enhances lipophilicity and membrane permeability, common in antimicrobial and antitumor agents.
  • 4-(2-Methylpropyl)phenyl: A hallmark of NSAIDs like ibuprofen, associated with cyclooxygenase (COX) inhibition.

Academic studies highlight its role as a:

  • Lead compound for designing COX-2 inhibitors with reduced gastrointestinal toxicity.
  • Tool molecule in probing amide bond stability and metabolic pathways.

Systematic Nomenclature and Structural Classification

The IUPAC name N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide reflects its structure:

  • Root: Propanamide (3-carbon amide).
  • Substituents:
    • N-linked 4-chlorophenyl group.
    • 2-position: 4-(2-methylpropyl)phenyl (isobutyl-substituted benzene).

Structural Classification:

FeatureDescription
CorePropanamide
Aromatic substituents4-Chlorophenyl, 4-(2-methylpropyl)phenyl
Functional groupsAmide, chloro, isobutyl

The SMILES string CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)Cl and InChIKey DMIUYJZQJZEJLF-UHFFFAOYSA-N provide unambiguous representations for computational studies.

XLogP3

5.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

315.1389920 g/mol

Monoisotopic Mass

315.1389920 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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